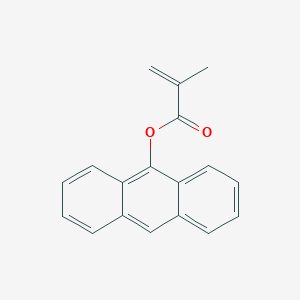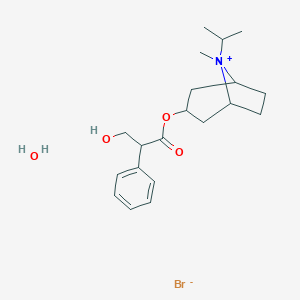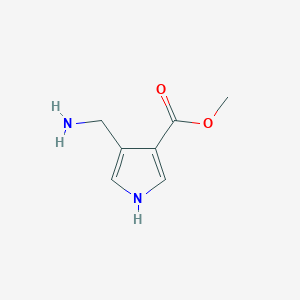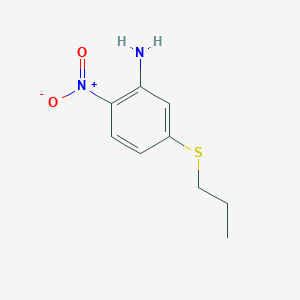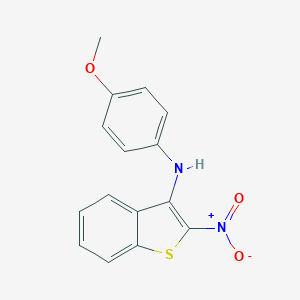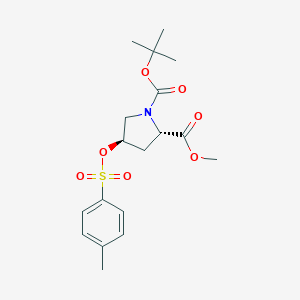
2-(Tributylstannyl)pyrimidin
Übersicht
Beschreibung
2-(Tributylstannyl)pyrimidine is an organotin compound characterized by the presence of a tributylstannyl group attached to the nitrogen atom of the pyrimidine ring. This compound is primarily used in organic synthesis, particularly in Stille coupling reactions, which are pivotal in forming carbon-carbon bonds in complex organic molecules .
Wissenschaftliche Forschungsanwendungen
2-(Tributylstannyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active molecules, such as tankyrase inhibitors, which have potential therapeutic applications.
Medicine: Utilized in the development of novel inhibitors for sodium-dependent glucose cotransporters, which are important in diabetes treatment.
Industry: Applied in the preparation of various (2-pyrimidyl)silanes, which are used in material science and catalysis
Wirkmechanismus
Target of Action
2-(Tributylstannyl)pyrimidine is an organotin compound used in Stille coupling reactions . It is primarily used as a precursor in the synthesis of other compounds, such as 2-aminopyridine oxazolidinones . These compounds are potent and selective inhibitors of tankyrase (TNKS), a protein involved in various cellular processes, including Wnt signaling and telomere maintenance .
Mode of Action
The compound interacts with its targets through a process known as Stille coupling, a powerful method for forming carbon-carbon bonds . This reaction involves the exchange of an organic group between a tin compound and an organic halide .
Biochemical Pathways
The primary biochemical pathway affected by 2-(Tributylstannyl)pyrimidine is the synthesis of 2-aminopyridine oxazolidinones . These compounds inhibit tankyrase, which can affect the Wnt signaling pathway and telomere maintenance . The downstream effects of this inhibition can include changes in cell proliferation and survival .
Pharmacokinetics
As a precursor compound, its bioavailability would largely depend on the properties of the final compound it is used to synthesize .
Result of Action
The molecular and cellular effects of 2-(Tributylstannyl)pyrimidine’s action would be seen in the compounds it helps synthesize. For example, 2-aminopyridine oxazolidinones, synthesized using 2-(Tributylstannyl)pyrimidine, can inhibit tankyrase, potentially affecting cell proliferation and survival .
Action Environment
The efficacy and stability of 2-(Tributylstannyl)pyrimidine, like many chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tributylstannyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with tributyltin hydride in the presence of a catalyst such as palladium. The reaction is carried out under an inert atmosphere, often using tetrahydrofuran as the solvent. The general reaction scheme is as follows: [ \text{2-Chloropyrimidine} + \text{Tributyltin Hydride} \xrightarrow{\text{Pd catalyst}} \text{2-(Tributylstannyl)pyrimidine} ]
Industrial Production Methods: Industrial production of 2-(Tributylstannyl)pyrimidine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .
Types of Reactions:
Substitution Reactions: 2-(Tributylstannyl)pyrimidine undergoes substitution reactions, particularly in Stille coupling, where it reacts with various halides to form new carbon-carbon bonds.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Stille Coupling: Palladium catalysts, halides, and an inert atmosphere are typically used.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed under controlled conditions.
Major Products:
Stille Coupling Products: Formation of complex organic molecules with new carbon-carbon bonds.
Oxidation Products: Formation of oxidized derivatives of the pyrimidine ring.
Vergleich Mit ähnlichen Verbindungen
- 2-(Tributylstannyl)pyridine
- 2-(Tributylstannyl)furan
- 2-(Tributylstannyl)thiophene
Comparison: 2-(Tributylstannyl)pyrimidine is unique due to its pyrimidine ring, which imparts distinct electronic properties compared to its analogs. This uniqueness makes it particularly valuable in synthesizing specific organic molecules that require the electronic characteristics of the pyrimidine ring. Its counterparts, such as 2-(Tributylstannyl)pyridine, 2-(Tributylstannyl)furan, and 2-(Tributylstannyl)thiophene, have different heterocyclic rings, leading to variations in reactivity and applications .
Eigenschaften
IUPAC Name |
tributyl(pyrimidin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFFOOAJSDVASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376843 | |
| Record name | 2-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153435-63-3 | |
| Record name | 2-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tributylstannyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
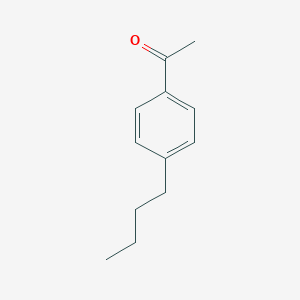
![2-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B127688.png)
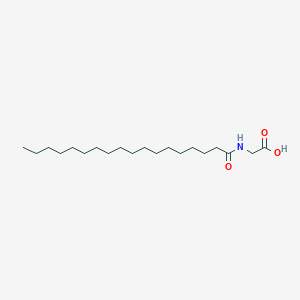
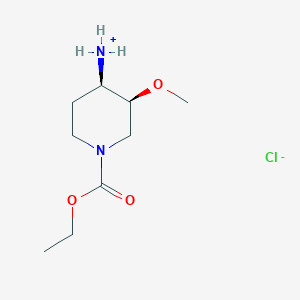


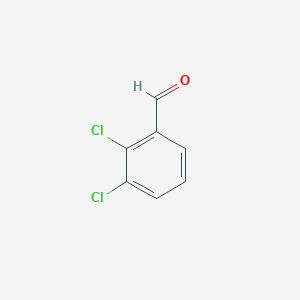
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B127700.png)
